molecular formula C6H6N4 B2878854 Imidazo[1,2-A]pyrazin-2-amine CAS No. 1289267-53-3

Imidazo[1,2-A]pyrazin-2-amine

Katalognummer B2878854
CAS-Nummer: 1289267-53-3
Molekulargewicht: 134.142
InChI-Schlüssel: SHTYVPZQTIYWOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-A]pyrazin-2-amine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .


Synthesis Analysis

An efficient iodine-catalyzed method for synthesizing imidazo[1,2-A]pyrazin-2-amine has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .


Molecular Structure Analysis

Imidazo[1,2-A]pyrazin-2-amine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The structure is mainly based on the pattern and position of the substitution .


Chemical Reactions Analysis

Imidazo[1,2-A]pyrazin-2-amine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Applications

Imidazo[1,2-a]pyrazin-2-amine derivatives have been explored for their potential in cancer therapy. For example, novel imidazo[1,2-a]pyrazin-8-amines were discovered as inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), with low-nanomolar Brk inhibition activity and high selectivity towards other kinases, indicating their potential as oncology targets (H. Zeng et al., 2011). Additionally, structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells demonstrated significant selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays, suggesting their utility in targeted cancer therapy (N. Bouloc et al., 2010).

Anti-Inflammatory and Antioxidant Properties

Imidazo[1,2-a]pyrazin-2-amine derivatives have shown promising anti-inflammatory and antioxidant properties. A study on the synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents revealed potent activity, highlighting the therapeutic potential of these compounds in treating inflammatory diseases (B. Shankar et al., 2017).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of imidazo[1,2-a]pyrazin-2-amine derivatives. For instance, the green synthesis and antimicrobial activity of some novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were evaluated, with some compounds exhibiting promising antimicrobial activity, which could lead to new treatments for bacterial infections (B. Jyothi & N. Madhavi, 2019).

Enzyme Inhibitors and Receptor Ligands

Imidazo[1,2-a]pyrazin-2-amine compounds have been studied for their role as enzyme inhibitors and receptor ligands, contributing to the understanding of their pharmacological properties. A review on the recent progress in the pharmacology of imidazo[1,2-a]pyridines, a closely related scaffold, discussed the comprehension of the pharmacological properties of these compounds, including enzyme inhibition and receptor ligand activity, which can be extrapolated to imidazo[1,2-a]pyrazin-2-amines (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Zukünftige Richtungen

Imidazo[1,2-A]pyrazin-2-amine has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Eigenschaften

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTYVPZQTIYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyrazin-2-amine

CAS RN

1289267-53-3
Record name imidazo[1,2-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide (prepared as described in WO2004/058266A1, 520 mg) was dissolved in 7N NH3 in methanol (4.0 mL), and heated at 68° C. in a sealed tube for 6 hours. The reaction mixture was then cooled and concentrated to provide the title compound.
Name
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.